2-(3,4-dimethoxyphenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-(3,4-dimethoxyphenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.
Attachment of the Quinoline Moiety: The quinoline group can be introduced via nucleophilic substitution reactions, often using quinoline derivatives and appropriate leaving groups.
Coupling with the Dimethoxyphenyl Group: This step may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to attach the dimethoxyphenyl group to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide, ethyl bromide)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be used to study the interaction with biological targets, such as proteins or nucleic acids.
Materials Science: It may be utilized in the design of novel materials with specific electronic or optical properties.
Biology: The compound can be used in biochemical assays to investigate cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-27-19-9-8-16(13-21(19)28-2)14-22(26)25-12-10-18(15-25)29-20-7-3-5-17-6-4-11-24-23(17)20/h3-9,11,13,18H,10,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESHCNZEVZNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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